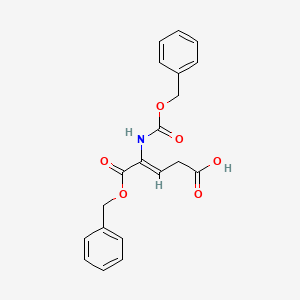![molecular formula C17H17ClN2O2S2 B2541511 5-(2-氯苯基)-3-(3-乙氧基丙基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 747411-10-5](/img/structure/B2541511.png)
5-(2-氯苯基)-3-(3-乙氧基丙基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" is a chemical entity that appears to be related to a class of thieno[2,3-d]pyrimidin-4-one derivatives. These derivatives are of interest due to their potential biological activities, particularly as antimicrobial agents. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves starting with a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative and performing various condensation reactions with aniline derivatives or phenyl hydrazine to yield N-substituted derivatives. Additionally, reactions with hydrazine hydrate followed by treatment with phenylisocyanate or phenylisothiocyanate derivatives produce semicarbazides and thiosemicarbazide derivatives. These methods could potentially be adapted for the synthesis of the compound , although the exact synthesis route for this specific compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system containing both sulfur and nitrogen atoms. The first paper provides insights into the molecular structure of a related compound through spectroscopic techniques such as FT-IR and FT-Raman. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the molecular docking results and MEP analysis provided in the first paper. The negative charge distribution around the C≡N group and the positive regions over the phenyl and pyrimidine rings suggest potential sites for chemical reactions. The sulfur atoms' lone pairs are also mentioned to prefer orientations away from the pyrimidine ring and C≡N group, indicating possible conformational preferences that could influence reactivity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" are not directly provided, the related compounds' properties can offer some insights. The nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization are discussed in the first paper, which could be relevant to the compound's physical properties. The antimicrobial activities of similar compounds, as evaluated in the second paper, suggest potential biological applications, which are often related to the chemical properties of these molecules .
科学研究应用
合成和结构表征
噻吩并[2,3-d]嘧啶-4-酮衍生物,包括具有与所讨论的化合物类似取代基的化合物,已经合成并表征了它们的结构性质。这些化合物通常通过涉及活性亚甲基化合物的反应合成,生成杂环,如 4-羟基和 4-巯基嘧啶,以及嘧啶酮衍生物 (Shibuya, 1984)。合成过程突出了噻吩并[2,3-d]嘧啶-4-酮核心的化学多功能性及其在探索生物活性方面的修饰潜力。
抗菌和抗真菌活性
对噻吩并[2,3-d]嘧啶-4-酮衍生物的研究证明了它们作为抗菌剂和抗真菌剂的潜力。例如,已经合成了具有不同官能团的衍生物,以研究它们对一系列革兰氏阳性和革兰氏阴性细菌的抗菌活性,与标准药物相比显示出有希望的抑制活性 (Patel & Patel, 2012)。这些发现表明核心结构在开发新的抗菌剂方面的潜力,包括具有所述特定取代基的抗菌剂。
抗癌活性
研究还探索了噻吩并[2,3-d]嘧啶-4-酮衍生物的抗癌潜力。已经合成了新型衍生物并评估了它们对各种癌细胞系的细胞毒活性,包括人脐静脉内皮细胞 (HUVEC) 和 HeLa、K562 和 CFPAC 癌细胞系。研究表明,嘧啶环 5 位上的特定取代基的存在可以显着影响细胞毒性,为设计更有效的抗癌剂提供了见解 (Stolarczyk et al., 2018)。
属性
IUPAC Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-2-22-9-5-8-20-16(21)14-12(10-24-15(14)19-17(20)23)11-6-3-4-7-13(11)18/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWWTLYCUDJEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
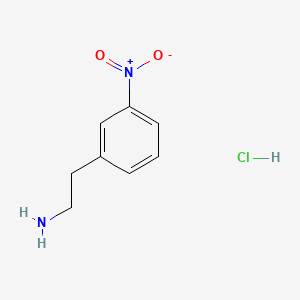
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
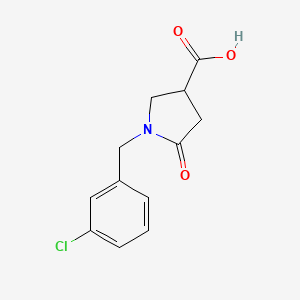
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
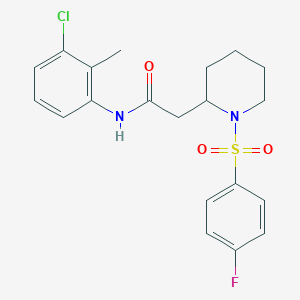
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)
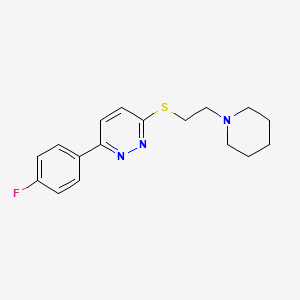
![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
